Definitive Guide to the Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid
Definitive Guide to the Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid
The following technical guide details the synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1134-50-5), a critical scaffold in medicinal chemistry known for its xanthine oxidoreductase (XOR) inhibitory activity and utility as a pharmacophore in drug discovery.[1]
Executive Summary
1-Phenyl-1H-pyrazole-4-carboxylic acid is a pivotal heterocyclic building block used in the development of pharmaceuticals, particularly for metabolic disorders (hyperuricemia) and oncology (Aurora-A kinase inhibitors).[1] Its structural rigidity and ability to participate in hydrogen bonding make it an ideal bioisostere for benzoic acid derivatives.
This guide prioritizes the Vilsmeier-Haack Route , widely regarded as the industry standard for its reliability, scalability, and use of shelf-stable precursors. A secondary Direct Cyclocondensation Route is provided for contexts where specific 1,3-dicarbonyl equivalents are readily available.[1]
Key Compound Data
| Property | Value |
| CAS Number | 1134-50-5 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 1-phenylpyrazole-4-carboxylic acid |
| Key Applications | XOR Inhibitors, Agrochemicals, Ligand Synthesis |
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule into accessible precursors.
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Disconnection A (Functional Group Interconversion): The carboxylic acid at C4 is derived from the oxidation of an aldehyde, which is introduced via electrophilic aromatic substitution (Vilsmeier-Haack) on the 1-phenylpyrazole core.[2]
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Disconnection B (Heterocycle Formation): The pyrazole ring is constructed via the condensation of phenylhydrazine with a C3-synthon. For the unsubstituted C3/C5 positions, 1,1,3,3-tetramethoxypropane (TMP) is the equivalent of malondialdehyde.
Figure 1: Retrosynthetic pathway prioritizing the Vilsmeier-Haack approach.[1]
Method A: The Vilsmeier-Haack Route (Recommended)
This three-step protocol is favored for its high overall yield and the stability of the starting materials. It avoids the use of unstable malondialdehyde esters.
Step 1: Synthesis of 1-Phenyl-1H-pyrazole
The condensation of phenylhydrazine with 1,1,3,3-tetramethoxypropane (TMP) is highly regioselective and efficient.[1] TMP acts as a masked malondialdehyde.
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Reagents: Phenylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane, Ethanol.
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Mechanism: Acid-catalyzed hydrolysis of acetals followed by double condensation.[1]
Protocol:
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Dissolve Phenylhydrazine hydrochloride (10.0 g, 69 mmol) in Ethanol (100 mL).
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Add 1,1,3,3-Tetramethoxypropane (11.9 g, 72 mmol, 1.05 eq) dropwise.
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Reflux the mixture for 2–3 hours . Monitor by TLC (Hexane:EtOAc 8:2).
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Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
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Neutralize the residue with saturated NaHCO₃ solution and extract with Dichloromethane (DCM) (3 x 50 mL).
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Dry organic layer over Na₂SO₄ and concentrate.[3]
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Purification: Distillation under reduced pressure or flash chromatography (usually yields a pale yellow oil/solid).
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Expected Yield: 90–95%.
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Step 2: Vilsmeier-Haack Formylation
Introduction of the aldehyde group at the C4 position. The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent (chloroiminium ion).
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Reagents: POCl₃, DMF (Anhydrous).
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Critical Parameter: Temperature control during POCl₃ addition is vital to prevent thermal runaway.
Protocol:
-
Place anhydrous DMF (30 mL, excess) in a round-bottom flask under Argon.
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Cool to 0°C in an ice bath. Add POCl₃ (3.0 eq relative to pyrazole) dropwise over 30 mins.
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Observation: The solution will turn yellow/orange as the Vilsmeier complex forms. Stir for 30 mins at 0°C.
-
-
Add a solution of 1-Phenyl-1H-pyrazole (from Step 1) in minimal DMF dropwise.[1]
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Heat the mixture to 80–90°C for 4–6 hours.
-
Workup: Cool to RT and pour the mixture slowly onto crushed ice (exothermic!).
-
Neutralize with K₂CO₃ or NaOH (2M) to pH 8–9.
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The solid 1-phenyl-1H-pyrazole-4-carbaldehyde will precipitate.[1] Filter, wash with water, and dry.[4]
Step 3: Oxidation to Carboxylic Acid
The aldehyde is oxidized to the carboxylic acid.[7] While KMnO₄ is the classic oxidant, Pinnick Oxidation (NaClO₂) is recommended for higher purity, though KMnO₄ is described here for cost-efficiency and robustness.
Protocol (KMnO₄ Method):
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Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (5.0 g) in a mixture of Water (50 mL) and Pyridine (optional, or use Na₂CO₃ for basic aqueous media).
-
Add KMnO₄ (1.5 eq) in portions at 60–70°C.
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Reflux for 1–2 hours until the purple color persists or TLC shows consumption of aldehyde.
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Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.
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Acidify the filtrate with HCl (2M) to pH 2.
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The white precipitate is 1-phenyl-1H-pyrazole-4-carboxylic acid .[1]
-
Filter, wash with cold water, and dry.
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Expected Yield: 75–85%.[3]
-
Melting Point: ~200°C (dec).
-
Method B: Direct Cyclocondensation (Alternative)
This route is shorter but relies on the availability of Ethyl (ethoxymethylene)formylacetate equivalents (often generated in situ from ethyl 3-ethoxyacrylate derivatives).[1]
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Concept: Reaction of Phenylhydrazine with a pre-functionalized C3 block.
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Reagents: Phenylhydrazine, Ethyl 2-formyl-3-oxopropanoate (sodium salt) or Ethyl 3-ethoxy-2-formylacrylate.[1]
Protocol:
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Dissolve Ethyl 2-formyl-3-oxopropanoate (Na salt) in Ethanol/Water.
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Add Phenylhydrazine hydrochloride .
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Stir at room temperature for 12 hours.
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The intermediate Ethyl 1-phenylpyrazole-4-carboxylate precipitates or is extracted.[1]
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Hydrolysis: Reflux the ester in NaOH/Ethanol for 2 hours, then acidify to obtain the acid.
Note: This method often yields a mixture of isomers (1-phenyl vs 5-phenyl) if the C3 precursor is not perfectly symmetric or if regioselectivity is not controlled.[1] Method A is superior for regiochemical purity.
Mechanistic Visualization (Vilsmeier-Haack)
Understanding the electrophilic attack is crucial for troubleshooting low yields in Step 2.[1]
Figure 2: Mechanism of the Vilsmeier-Haack formylation at the C4 position.
Comparison of Methods
| Feature | Method A (Vilsmeier-Haack) | Method B (Cyclocondensation) |
| Step Count | 3 (Linear) | 2 (Convergent) |
| Atom Economy | Moderate (POCl₃ waste) | High |
| Regioselectivity | Excellent (C4 is the only nucleophilic site) | Variable (Depends on precursor) |
| Reagent Availability | High (Commodity chemicals) | Low (Specialized esters) |
| Scalability | High (Industrial standard) | Moderate |
References
-
Zhang, L., et al. (2017).[8] "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry. Link
- Finar, I. L., & Hurlock, R. J. (1957). "The Vilsmeier–Haack Reaction with 1-Phenylpyrazole." Journal of the Chemical Society.
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PubChem. (2025).[9] "1-phenyl-1H-pyrazole-4-carboxylic acid (Compound Summary)." National Library of Medicine. Link
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Link
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Alegaon, S. G., & Alagawadi, K. R. (2011). "Synthesis and characterization of some novel pyrazole derivatives." Rasayan Journal of Chemistry. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]
